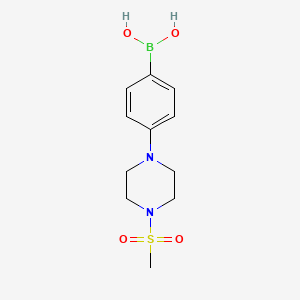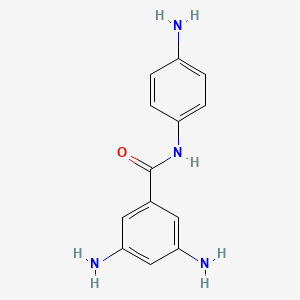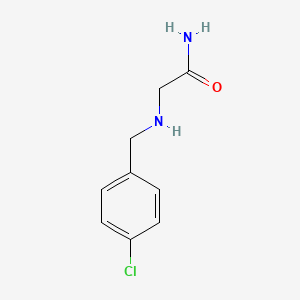
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine ring containing a methylsulfonyl group. The molecular formula of this compound is C11H16N2O3S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with methylsulfonyl chloride to form 4-(methylsulfonyl)piperazine.
Coupling with Phenylboronic Acid: The next step involves the coupling of the piperazine derivative with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of (4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methanesulfonyl)phenylboronic acid: Similar in structure but lacks the piperazine ring.
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol: Similar but contains a phenol group instead of a boronic acid group.
Uniqueness
(4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a piperazine ring with a methylsulfonyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1384955-16-1 |
|---|---|
Molekularformel |
C11H17BN2O4S |
Molekulargewicht |
284.14 g/mol |
IUPAC-Name |
[4-(4-methylsulfonylpiperazin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BN2O4S/c1-19(17,18)14-8-6-13(7-9-14)11-4-2-10(3-5-11)12(15)16/h2-5,15-16H,6-9H2,1H3 |
InChI-Schlüssel |
FVZFSKKWDJPKQS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)

